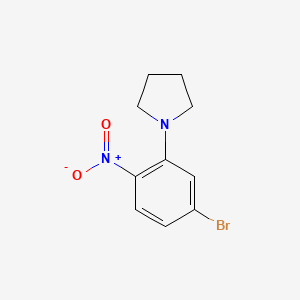
2-(4-Bromophenyl)ethyl cyclopropyl ketone
Übersicht
Beschreibung
2-(4-Bromophenyl)ethyl cyclopropyl ketone is a chemical compound with the linear formula C12H13BrO . It has a molecular weight of 253.14 . The IUPAC name for this compound is 3-(4-bromophenyl)-1-cyclopropyl-1-propanone .
Molecular Structure Analysis
The InChI code for 2-(4-Bromophenyl)ethyl cyclopropyl ketone is 1S/C12H13BrO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of a cyclopropyl group into more complex molecules, which can significantly alter the chemical and physical properties of the resulting compounds. The presence of the bromophenyl moiety also offers potential for further functionalization through cross-coupling reactions .
Medicinal Chemistry
In medicinal chemistry, 2-(4-Bromophenyl)ethyl cyclopropyl ketone is valuable for the synthesis of pharmaceuticals. The bromine atom can be used in halogen bonding, which is crucial for the design of enzyme inhibitors and receptor ligands. This ketone could be a precursor for compounds with potential antiviral, anticancer, or anti-inflammatory activities .
Material Science
The ketone’s structural motif is interesting for material scientists, especially in the development of organic semiconductors. Its rigid framework can contribute to the thermal stability and charge transport properties of organic electronic materials .
Agrochemical Research
In agrochemical research, this compound could be used to synthesize new pesticides or herbicides. The bromophenyl group is common in many biologically active compounds, and its incorporation into new molecules could lead to the development of novel agrochemical agents .
Photocatalysis
2-(4-Bromophenyl)ethyl cyclopropyl ketone: may act as a building block in the creation of photocatalysts. These materials are capable of absorbing light and using its energy to drive chemical reactions, which is a field of great interest for sustainable chemistry and energy storage solutions .
Polymer Chemistry
The ketone can be used in the synthesis of polymers, where it could introduce cross-linking points or act as a chain terminator. The cyclopropyl group, in particular, might enhance the mechanical strength or alter the degradation profile of the polymer .
Analytical Chemistry
As a standard or reference compound, 2-(4-Bromophenyl)ethyl cyclopropyl ketone can be used in analytical methods such as chromatography or mass spectrometry to identify or quantify similar compounds in complex mixtures .
Chemical Education
Lastly, this compound can be used in academic settings for teaching advanced organic chemistry concepts. It provides a practical example of how different functional groups affect reactivity and can be used in various chemical transformations .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-cyclopropylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPQBLCBOPYJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



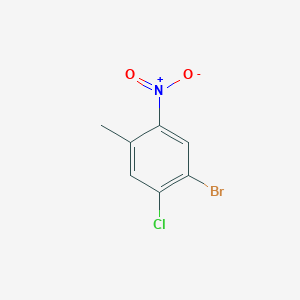
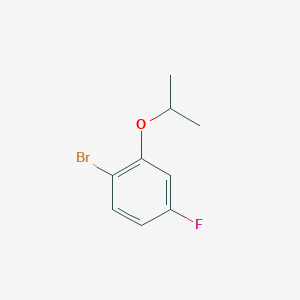
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
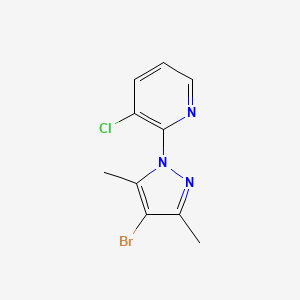
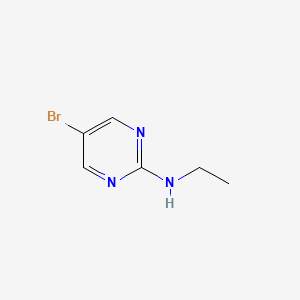


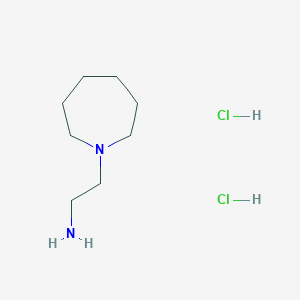
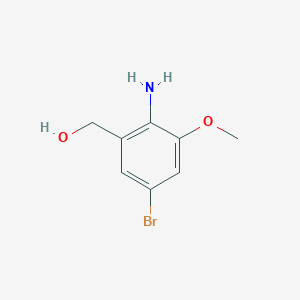
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)
